molecular formula C15H12N2O2 B11864097 2-Methyl-6-nitro-3-phenyl-1H-indole CAS No. 41018-88-6

2-Methyl-6-nitro-3-phenyl-1H-indole

Cat. No.: B11864097
CAS No.: 41018-88-6
M. Wt: 252.27 g/mol
InChI Key: KYHPPRDWFXUZDS-UHFFFAOYSA-N
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Description

2-Methyl-6-nitro-3-phenyl-1H-indole is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by a nitro group at the 6th position, a methyl group at the 2nd position, and a phenyl group at the 3rd position, exhibits unique chemical properties that make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-nitro-3-phenyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde under acidic conditions. For instance, methanesulfonic acid in methanol can be used as a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the Fischer indole synthesis for large-scale operations. This includes using efficient catalysts and solvents to maximize yield and purity. The reaction conditions are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-nitro-3-phenyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 5th and 7th positions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

2-Methyl-6-nitro-3-phenyl-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-nitro-3-phenyl-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-phenyl-1H-indole: Lacks the nitro group, resulting in different chemical reactivity.

    6-Nitro-1H-indole: Lacks the methyl and phenyl groups, affecting its biological activity.

    3-Phenyl-1H-indole: Lacks both the nitro and methyl groups, leading to distinct chemical properties.

Uniqueness

2-Methyl-6-nitro-3-phenyl-1H-indole is unique due to the presence of all three substituents (methyl, nitro, and phenyl groups), which confer specific chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Biological Activity

The compound 2-Methyl-6-nitro-3-phenyl-1H-indole is part of the indole family, which is known for its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This article focuses on the biological activity of this specific indole derivative, synthesizing findings from various studies to provide a comprehensive overview.

This compound can be synthesized through various chemical methods that involve the modification of the indole nucleus. The presence of the nitro group and the phenyl ring significantly impacts its biological activity.

Antimicrobial Activity

Indole derivatives, including this compound, have shown promising antimicrobial effects. In a study evaluating various 1H-indoles against Mycobacterium tuberculosis (Mtb), certain derivatives exhibited significant inhibition against drug-resistant strains without cross-resistance with first-line drugs . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Indoles are recognized for their potential in cancer therapy due to their ability to inhibit tubulin polymerization, leading to cell cycle arrest. Research indicates that this compound may exhibit similar properties. For instance, derivatives within this class have demonstrated IC50 values ranging from 2 to 11 µmol/L against various cancer cell lines . These compounds potentially disrupt microtubule dynamics, which is crucial for cancer cell proliferation.

Antioxidant Properties

The antioxidant capacity of indole derivatives has been well documented. Compounds with electron-donating substituents tend to exhibit enhanced radical scavenging activity. For example, in studies measuring total antioxidant capacity and free radical scavenging activities, certain indoles showed significant effectiveness . This property is particularly relevant for protecting cells from oxidative stress-related damage.

Study on Antimycobacterial Activity

A notable study synthesized a series of 1H-indoles and evaluated their activity against Mtb. Among these, one compound demonstrated bactericidal activity at concentrations close to its Minimum Inhibitory Concentration (MIC), suggesting that modifications in the indole structure can enhance antimycobacterial efficacy .

Synthesis and Evaluation of Indole Derivatives

In another research effort, a variety of indole derivatives were synthesized and tested for their biological activities. The study highlighted that specific substitutions on the indole ring significantly influenced both anticancer and antimicrobial activities. For example, compounds with a nitro group at the 6-position showed enhanced cytotoxicity against cancer cell lines compared to their unsubstituted counterparts .

Data Table: Summary of Biological Activities

Activity TypeCompoundIC50 / MIC ValueReference
AntimicrobialThis compoundMIC not specified
AnticancerIndole Derivative (various)2 - 11 µmol/L
AntioxidantVarious IndolesSignificant Scavenging Activity

Properties

CAS No.

41018-88-6

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

2-methyl-6-nitro-3-phenyl-1H-indole

InChI

InChI=1S/C15H12N2O2/c1-10-15(11-5-3-2-4-6-11)13-8-7-12(17(18)19)9-14(13)16-10/h2-9,16H,1H3

InChI Key

KYHPPRDWFXUZDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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